Silodosin

Alpha-1 adrenoceptor Receptor binding Uroselectivity

Silodosin is the reference α1A‑adrenoceptor antagonist with unmatched subtype selectivity (162:1 over α1B), enabling clean mechanistic studies of prostate/urethral function without α1D‑mediated confounds. Its single‑enantiomer, BCS‑Class‑III profile makes it ideal for ex vivo tissue assays, urodynamic models, and ejaculatory‑dysfunction research. Precision researchers demand this chromatographically validated reference standard to ensure reproducibility.

Molecular Formula C25H32F3N3O4
Molecular Weight 495.5 g/mol
CAS No. 160970-54-7
Cat. No. B1681671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilodosin
CAS160970-54-7
Synonyms1-(3-hydroxypropyl)-5-(2-(2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethylamino)propyl)indoline-7-carboxamide
KMD 3213
KMD-3213
rapaflo
silodosin
Molecular FormulaC25H32F3N3O4
Molecular Weight495.5 g/mol
Structural Identifiers
SMILESCC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F
InChIInChI=1S/C25H32F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33)/t17-/m1/s1
InChIKeyPNCPYILNMDWPEY-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility<1 mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Silodosin (CAS 160970-54-7): α1A-Selective Adrenoceptor Antagonist for Urological Research and BPH Drug Development


Silodosin (CAS 160970-54-7) is an α1-adrenoceptor antagonist approved for symptomatic treatment of lower urinary tract symptoms suggestive of benign prostatic hyperplasia (LUTS/BPH) [1]. It is a chiral indoline derivative (C25H32F3N3O4; MW 495.53) that acts as a highly selective α1A-adrenoceptor blocker, with unprecedented selectivity for the α1A subtype over both α1B- and α1D-adrenoceptors compared to all currently used α-blockers [2]. The compound is classified as a BCS Class III drug (high solubility, low permeability) with approximately 32% absolute oral bioavailability [3]. Its unique receptor selectivity profile translates to clinically meaningful differentiation in cardiovascular safety and adverse event patterns relative to tamsulosin, doxazosin, terazosin, and alfuzosin, making precise compound selection critical for both research applications and therapeutic procurement decisions [4].

Why α1-Blocker Substitution Compromises Experimental Reproducibility: Silodosin's Non-Interchangeable Selectivity Profile


The five FDA-approved α1-blockers (terazosin, doxazosin, alfuzosin, tamsulosin, and silodosin) share similar overall efficacy in relieving LUTS/BPH but differ profoundly in receptor subtype selectivity, cardiovascular tolerability, and adverse event profiles [1]. Silodosin is the only α-blocker that exhibits true selectivity for the α1A-adrenoceptor subtype, with an α1A/α1B selectivity ratio of 162:1 compared to tamsulosin's 9.55:1 and doxazosin/terazosin's near-equipotent non-selectivity [2]. This differential receptor pharmacology directly impacts clinical outcomes: non-selective agents (doxazosin, terazosin) carry significantly higher orthostatic hypotension risk requiring dose titration, while silodosin's extreme α1A-selectivity eliminates titration requirements but substantially elevates ejaculatory dysfunction incidence relative to tamsulosin [3]. Substituting silodosin with tamsulosin in research protocols or clinical settings alters both the α1D-AR blockade profile and the magnitude of ejaculatory dysfunction signal, compromising reproducibility and confounding adverse event attribution [4].

Silodosin Quantitative Differentiation Evidence: Comparator-Based Analysis for Scientific Procurement


α1A-Adrenoceptor Subtype Selectivity: Silodosin vs Tamsulosin Direct Binding Comparison

In radioligand binding assays using cloned human α1-adrenoceptor subtypes, silodosin exhibits a 162-fold selectivity for α1A-AR over α1B-AR, substantially exceeding tamsulosin's 9.55-fold selectivity [1]. The absolute Ki values demonstrate silodosin's α1A-AR affinity (0.039 ± 0.006 nmol/L) is approximately 3.25-fold lower potency than tamsulosin (0.012 ± 0.002 nmol/L) at the α1A subtype, but silodosin achieves far superior discrimination against α1B-AR (Ki 6.5 ± 0.6 nmol/L) compared to tamsulosin (Ki 0.12 ± 0.00 nmol/L) [1]. A separate binding study confirms silodosin as a clearly selective α1A-AR antagonist with Ki ratios of 25.3 and 50.2 for α1D- and α1B-AR respectively [2]. This selectivity exceeds that of all currently used α-blockers, including tamsulosin, naftopidil, prazosin, doxazosin, and terazosin [3].

Alpha-1 adrenoceptor Receptor binding Uroselectivity BPH

In Vivo Cardiovascular Safety: Silodosin vs Tamsulosin Hypotensive Effects in BPH Canine Model

In an anesthetized BPH canine model comparing the functional urethral selectivity and cardiovascular effects of silodosin and tamsulosin, silodosin (0.3–300 μg/kg IV) dose-dependently inhibited hypogastric nerve stimulation-induced increases in intraurethral pressure without producing significant hypotensive effects in both young and old dogs [1]. In contrast, tamsulosin (0.3–300 μg/kg IV) produced hypotensive effects that were significantly greater in old dogs with BPH than in young dogs, demonstrating age-dependent cardiovascular liability [1]. The study concluded that silodosin's high α1A-selectivity translates to functional uroselectivity with minimal cardiovascular impact across age groups [1]. Clinically, this differential effect is reflected in meta-analysis data showing silodosin and tamsulosin have lower orthostatic hypotension potential than doxazosin/terazosin, and all three uroselective agents (silodosin, tamsulosin, alfuzosin) do not require dose titration [2].

Cardiovascular safety Orthostatic hypotension In vivo pharmacology BPH

Ejaculatory Dysfunction Risk: Silodosin vs Tamsulosin Meta-Analysis Quantification

A comprehensive meta-analysis of 4 RCTs (approximately 1,400 patients) directly comparing silodosin and tamsulosin found that tamsulosin was associated with a significantly lower risk of ejaculatory dysfunction (EjD) than silodosin (OR: 0.09; P < 0.00001) [1]. When stratified against placebo, silodosin demonstrated an OR of 32.5 (P < 0.0001) for EjD, while tamsulosin showed an OR of 8.57 (P = 0.006), indicating silodosin confers approximately 3.8-fold higher odds of EjD compared to tamsulosin relative to placebo [1]. In a separate systematic review and meta-analysis, abnormal ejaculation incidence was consistently more common with silodosin than with both tamsulosin 0.2 mg and 0.4 mg (both p < 0.00001), while adverse events other than EjD were significantly more common with tamsulosin than with silodosin [2]. The incidence of dizziness was similar between silodosin and tamsulosin [3].

Ejaculatory dysfunction Adverse events Meta-analysis BPH

Pharmacodynamic vs Pharmacokinetic Uroselectivity: Silodosin's Mechanism Distinct from Alfuzosin

The clinical uroselectivity of α1-blockers derives from two distinct mechanistic sources. Alfuzosin achieves uroselectivity primarily through unique pharmacokinetic properties, specifically its high volume of distribution (2.5 L/kg) and prostatotropic tissue partitioning, which concentrate the drug in urogenital tissues despite non-subtype-selective receptor pharmacology [1]. In contrast, tamsulosin and silodosin achieve uroselectivity predominantly through receptor pharmacodynamic selectivity, with silodosin representing the extreme of α1A-subtype discrimination [1]. Controlled studies demonstrate that all α1-blockers reduce International Prostate Symptom Score (IPSS) by approximately 30-40% and increase maximum urinary flow rate (Qmax) by approximately 20-25% [1]. A head-to-head trial comparing silodosin 8 mg daily to tamsulosin 0.4 mg daily showed non-inferior efficacy: IPSS reduction of 7.0 points vs 6.7 points; ≥25% IPSS improvement in 66.8% vs 65.4% of patients [2].

Pharmacodynamics Pharmacokinetics Uroselectivity Tissue distribution

Synthetic Accessibility: Silodosin Chiral Purity Requirements and Analytical Control

Silodosin is a single-enantiomer chiral drug substance ((R)-enantiomer), and its procurement for research applications requires rigorous enantiomeric purity verification that differentiates it from racemic or impure alternatives. A validated direct enantio- and chemo-selective HPLC method on an amylose-based chiral stationary phase achieves complete separation of silodosin enantiomers and its main impurities within 12 minutes, validated according to ICH guidelines [1]. The resolution between S-Silodosin and R-Silodosin exceeds 1.5, with method validation covering linearity, accuracy, precision, solution stability, ruggedness, robustness, limit of detection, and limit of quantification [2]. The original Kissei Pharmaceutical patent synthesis (WO 2006046499) reports a yield of 96.24% with HPLC purity of 99.95% . Alternative asymmetric syntheses using Ir-SIPHOX catalysts and ultrasound-assisted diastereomeric crystallization have been published, with multiple generic manufacturing routes now available from Chinese and Indian API suppliers . This analytical rigor is essential because silodosin's pharmacological activity is stereospecific; the (S)-enantiomer exhibits substantially different α1A-AR binding affinity and functional activity.

Chiral synthesis Enantiomeric purity HPLC Quality control

Silodosin High-Value Application Scenarios: Evidence-Driven Procurement and Research Use Cases


Studies Requiring α1A-Selective Pharmacology Without Cardiovascular Confounding

Silodosin's 162:1 α1A/α1B selectivity ratio makes it the preferred tool compound for in vitro and in vivo studies investigating α1A-adrenoceptor-mediated functions in isolation from α1B- and α1D-mediated vascular effects [1]. This includes ex vivo tissue bath experiments with human prostate specimens, isolated bladder neck and urethral smooth muscle preparations, and in vivo urodynamic studies in animal models where concomitant hypotension would confound functional measurements [2]. Tamsulosin, with its 9.55:1 selectivity ratio and α1D-AR blockade, introduces α1D-mediated effects on bladder afferent signaling that silodosin avoids [3].

Investigations of Ejaculatory Dysfunction Mechanisms and α1-AR Subtype Contributions

Silodosin serves as a critical tool for dissecting the mechanistic basis of α-blocker-induced ejaculatory dysfunction. With an OR of 32.5 for EjD versus placebo, silodosin provides a robust positive control signal for studies examining the role of α1A-AR in seminal emission, vas deferens contraction, and bladder neck closure during ejaculation [4]. Comparative studies using silodosin (high α1A-selectivity, high EjD incidence), tamsulosin (moderate α1A-selectivity, moderate EjD incidence), and non-selective agents (minimal EjD) allow researchers to map the relative contributions of α1-AR subtypes to normal and pharmacologically disrupted ejaculatory physiology [5].

Comparative Pharmacokinetic/Pharmacodynamic Modeling of α1-Blocker Uroselectivity

Silodosin represents the pharmacodynamic pole of uroselectivity among α1-blockers, contrasting with alfuzosin's pharmacokinetic-driven uroselectivity [6]. This makes silodosin essential for research programs developing PK/PD models that quantify the relative contributions of receptor selectivity versus tissue partitioning to functional uroselectivity. Silodosin's BCS Class III classification (high solubility, low permeability) and 32% absolute bioavailability provide a distinct PK profile for modeling absorption-limited versus distribution-limited drug delivery strategies for urological therapeutics [7].

Chiral Chromatography Method Development and Enantiomeric Purity Reference Standards

Silodosin's single-enantiomer nature and the availability of validated chiral HPLC methods with >1.5 resolution between R- and S-enantiomers make it an excellent model compound for developing and validating stereoselective analytical methods [8]. Research laboratories establishing chiral purity protocols for new drug candidates can use silodosin as a reference standard due to its well-characterized chiral separation behavior on amylose-based stationary phases, complete ICH validation documentation, and commercial availability of both enantiomers and racemic reference materials [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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